molecular formula C19H17ClN4OS B11480221 2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11480221
M. Wt: 384.9 g/mol
InChI Key: PWPUXSGFVYNZGM-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific structural features, such as the presence of a chlorophenyl group and the hexahydrobenzothieno pyrimidine system. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H17ClN4OS

Molecular Weight

384.9 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H17ClN4OS/c20-11-7-5-10(6-8-11)16-13(9-21-24-16)17-22-18(25)15-12-3-1-2-4-14(12)26-19(15)23-17/h5-9,17,23H,1-4H2,(H,21,24)(H,22,25)

InChI Key

PWPUXSGFVYNZGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=C(NN=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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